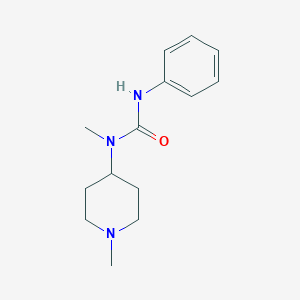
N-(4-hydroxyphenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-naphthamide, also known as HN2, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a member of the naphthamide family, which is characterized by the presence of a naphthalene ring and an amide group. HN2 has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-2-naphthamide is not fully understood, but it is believed to involve the formation of covalent bonds with DNA. N-(4-hydroxyphenyl)-2-naphthamide is a potent DNA alkylating agent, which means that it can add alkyl groups to DNA bases, resulting in the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to cell death. N-(4-hydroxyphenyl)-2-naphthamide has been shown to be selective towards certain types of cancer cells, making it a potential anticancer drug candidate.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-naphthamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxyphenyl)-2-naphthamide can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. N-(4-hydroxyphenyl)-2-naphthamide has also been shown to inhibit the growth of bacteria and viruses. In vivo studies have demonstrated that N-(4-hydroxyphenyl)-2-naphthamide can induce tumor regression in animal models of cancer. However, N-(4-hydroxyphenyl)-2-naphthamide can also cause toxicity to normal cells, which limits its clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxyphenyl)-2-naphthamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. N-(4-hydroxyphenyl)-2-naphthamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(4-hydroxyphenyl)-2-naphthamide can be toxic to researchers if proper safety precautions are not taken. N-(4-hydroxyphenyl)-2-naphthamide also has limitations in terms of its clinical applications, as it can cause toxicity to normal cells and has limited selectivity towards certain types of cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxyphenyl)-2-naphthamide. One direction is to explore the potential applications of N-(4-hydroxyphenyl)-2-naphthamide in combination with other drugs or therapies for cancer treatment. Another direction is to develop N-(4-hydroxyphenyl)-2-naphthamide analogs with improved selectivity and reduced toxicity towards normal cells. Additionally, further studies are needed to understand the mechanism of action of N-(4-hydroxyphenyl)-2-naphthamide and its effects on different types of cells and organisms. The study of N-(4-hydroxyphenyl)-2-naphthamide has the potential to lead to the development of new drugs and therapies for cancer and other diseases.
Synthesemethoden
N-(4-hydroxyphenyl)-2-naphthamide can be synthesized through several methods, including the reaction of 2-naphthoyl chloride with 4-aminophenol in the presence of a base, or the reaction of 4-hydroxyaniline with 2-naphthaldehyde in the presence of a catalyst. The purity and yield of N-(4-hydroxyphenyl)-2-naphthamide can be improved by using different solvents and reaction conditions. The synthesis of N-(4-hydroxyphenyl)-2-naphthamide is relatively simple and cost-effective, making it a popular choice for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-2-naphthamide has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, N-(4-hydroxyphenyl)-2-naphthamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In biochemistry, N-(4-hydroxyphenyl)-2-naphthamide has been used as a probe to study protein-DNA interactions and to identify DNA-binding proteins. In pharmacology, N-(4-hydroxyphenyl)-2-naphthamide has been used to study the mechanism of action of various drugs and to screen for potential drug candidates. The unique properties of N-(4-hydroxyphenyl)-2-naphthamide make it a valuable tool for scientific research.
Eigenschaften
Produktname |
N-(4-hydroxyphenyl)-2-naphthamide |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-9-7-15(8-10-16)18-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11,19H,(H,18,20) |
InChI-Schlüssel |
PKMJWGMXLYXUQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
